2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide, also known by its IUPAC name, is a compound that belongs to the class of amides. It features an amino group, a methylsulfanyl substituent, and a nitrophenyl moiety, contributing to its potential biological activity. The compound's molecular formula is , with a molecular weight of approximately 246.31 g/mol. This compound is classified under organic compounds, specifically as an aromatic amide due to its structure containing an aromatic ring and an amide functional group.
The synthesis of 2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide can be approached through various methods:
The molecular structure of 2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide can be described as follows:
CC(C(=O)N)C(=S)N(c1ccc(cc1)[N+](=O)[O])
The structural representation indicates the presence of functional groups that may contribute to its chemical reactivity and biological activity.
2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide can participate in various chemical reactions:
The physical and chemical properties of 2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide are crucial for understanding its behavior in various environments:
Relevant data on melting point, boiling point, and specific heat capacity are not readily available but would be essential for practical applications.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: